molecular formula C20H15ClN4O3S B2859108 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921475-84-5

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2859108
CAS No.: 921475-84-5
M. Wt: 426.88
InChI Key: CSBXHFJUDGGFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound known for its diverse applications in scientific research This compound features a pyrazolo[3,4-d]pyrimidinone core, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the 4-chlorophenyl and 2-methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors for precise control of temperature and reaction time, as well as advanced purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce nitro, halogen, or other functional groups onto the aromatic rings.

Scientific Research Applications

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could interact with kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its combination of functional groups and the pyrazolo[3,4-d]pyrimidinone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(2-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c1-28-17-5-3-2-4-15(17)25-18-14(10-22-25)19(27)24-20(23-18)29-11-16(26)12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBXHFJUDGGFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.